An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. In the absence of direct experimental spectra in publicly available literature, this document leverages foundational NMR principles and comparative data from structurally analogous compounds to offer a robust theoretical framework for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of nitrated aromatic compounds within the fields of materials science and drug development. We will explore the anticipated spectral features, the underlying electronic effects influencing chemical shifts, a comprehensive experimental protocol for data acquisition, and a curated list of references to support our predictive analysis.
Introduction: The Structural and Electronic Landscape
2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is a substituted aromatic compound with a unique arrangement of functional groups that significantly influences its electronic environment and, consequently, its NMR spectrum. The central 1,4-phenylene ring is functionalized with a strongly electron-withdrawing nitro group (-NO₂) and two electron-donating ether linkages (-OCH₂COOH). Understanding the interplay of these competing electronic effects is paramount to accurately predicting the chemical shifts of the aromatic protons and carbons.
The nitro group, through its potent negative inductive (-I) and resonance (-M) effects, desheilds the aromatic ring, causing a downfield shift (higher ppm) of the attached protons and carbons. Conversely, the ether oxygen atoms donate electron density to the ring via the resonance effect (+M), which would typically cause an upfield shift (lower ppm). The relative positions of these substituents dictate the final electronic distribution and the resulting NMR chemical shifts.
Logical Flow for Spectral Prediction
To systematically predict the NMR spectrum, we will follow the logical progression outlined in the diagram below. This involves analyzing the structural symmetry, the electronic influence of each substituent, and correlating these factors to anticipated chemical shift regions for both ¹H and ¹³C nuclei.
Figure 1: A diagram illustrating the logical workflow for predicting the NMR spectral features of the target molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the diacetic acid side chains. The asymmetry introduced by the nitro group will render the three aromatic protons chemically non-equivalent.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.50 - 7.70 | d | ~2-3 | Ortho to the nitro group, experiencing strong deshielding. Expected to be a doublet due to coupling with H-5. |
| H-5 | 7.10 - 7.30 | dd | ~8-9, ~2-3 | Ortho to one ether group and meta to the nitro group. Split into a doublet of doublets by H-6 and H-3. |
| H-6 | 6.90 - 7.10 | d | ~8-9 | Ortho to the other ether group and para to the nitro group. Expected to be a doublet due to coupling with H-5. |
| -OCH₂- | 4.70 - 4.90 | s | - | Methylene protons adjacent to the electron-withdrawing ether oxygen. The two methylene groups may be slightly non-equivalent. |
| -COOH | 10.0 - 13.0 | br s | - | Carboxylic acid proton, typically a broad singlet, highly dependent on solvent and concentration. |
Note: Predictions are based on analysis of substituent effects and data from similar compounds. The solvent is assumed to be DMSO-d₆.
The deshielding effect of the nitro group is most pronounced on the ortho proton (H-3). The aromatic protons will exhibit characteristic ortho and meta coupling constants. The two methylene groups, while chemically similar, are technically diastereotopic due to the chiral center at the substituted aromatic ring, which could lead to two separate singlets or a slight broadening of a single peak.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The asymmetry will result in six unique aromatic carbon signals, in addition to the signals from the methylene and carboxyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 148.0 - 152.0 | Aromatic carbon bearing an ether linkage and ortho to the nitro group. Deshielded by both. |
| C-2 | 140.0 - 145.0 | Aromatic carbon directly attached to the nitro group. Strongly deshielded.[1] |
| C-3 | 118.0 - 122.0 | Aromatic carbon ortho to the nitro group and adjacent to an ether-bearing carbon. |
| C-4 | 150.0 - 154.0 | Aromatic carbon bearing the second ether linkage and meta to the nitro group. |
| C-5 | 115.0 - 119.0 | Aromatic carbon ortho to an ether group and meta to the nitro group. |
| C-6 | 110.0 - 114.0 | Aromatic carbon ortho to an ether group and para to the nitro group. |
| -OCH₂- | 65.0 - 70.0 | Methylene carbons adjacent to the ether oxygen. |
| -COOH | 168.0 - 172.0 | Carboxyl carbons, typically found in this downfield region. |
Note: Predictions are based on additive models and comparison with related structures. The solvent is assumed to be DMSO-d₆.
The carbon directly attached to the nitro group (C-2) is expected to be significantly deshielded. The carbons bearing the ether linkages (C-1 and C-4) will also be downfield due to the electronegativity of the oxygen atoms. The remaining aromatic carbons will appear at relatively higher fields.
Experimental Protocol for NMR Data Acquisition
To validate the predicted spectral data, a rigorous experimental approach is necessary. The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.
Workflow for NMR Sample Preparation and Analysis
The process begins with careful sample preparation, followed by instrument setup and data acquisition, and concludes with spectral processing and interpretation.
Figure 2: A flowchart detailing the experimental workflow for acquiring and analyzing NMR spectra.
Step-by-Step Methodology
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Sample Preparation:
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Weigh approximately 10-20 mg of high-purity 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.
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Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds, including carboxylic acids, and its high boiling point, which ensures sample stability. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm in the ¹H spectrum and 39.52 ppm in the ¹³C spectrum, serving as an internal reference.[2]
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if absolute referencing is required, although referencing to the residual solvent peak is common practice.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrumentation and Data Acquisition:
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Utilize a 400 MHz or higher field NMR spectrometer for improved spectral dispersion and sensitivity.
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¹H NMR Acquisition:
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Employ a standard single-pulse experiment.
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Set the spectral width to approximately 16 ppm to encompass both aromatic and carboxylic acid proton signals.
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Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.
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Set the spectral width to approximately 220-250 ppm.
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A longer acquisition time and a greater number of scans (typically 1024 or more) will be necessary to compensate for the low natural abundance of the ¹³C isotope.[2]
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Data Processing and Analysis:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Perform phase correction and baseline correction to obtain a clean spectrum.
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Integrate the signals in the ¹H spectrum to determine the relative number of protons.
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Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted values in Tables 1 and 2.
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Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. By dissecting the molecule's structural and electronic features, we have established a solid theoretical foundation for anticipating its spectral characteristics. The detailed experimental protocol offers a clear and robust methodology for acquiring empirical data to validate these predictions. This work underscores the power of combining theoretical principles with comparative data to guide research and characterization efforts, particularly for novel compounds where experimental data is not yet available.
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